Cas no 2138518-05-3 (1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester)

1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester is a heterocyclic compound featuring a fused triazole-thiadiazole core with an ester functional group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research, where such scaffolds are valued for their bioactivity. The ethyl ester moiety enhances solubility and reactivity, facilitating further derivatization. Its dual heterocyclic system may contribute to binding interactions in target molecules, making it a useful intermediate for developing inhibitors or ligands. The compound’s stability under standard conditions ensures reliable handling in laboratory settings. Its synthetic utility and potential pharmacological relevance underscore its importance in exploratory research and drug discovery.
1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester structure
2138518-05-3 structure
Product name:1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester
CAS No:2138518-05-3
MF:C7H7N5O2S
Molecular Weight:225.227778673172
CID:5300659

1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester 化学的及び物理的性質

名前と識別子

    • 1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester
    • インチ: 1S/C7H7N5O2S/c1-2-14-7(13)5-4(9-12-10-5)6-11-8-3-15-6/h3H,2H2,1H3,(H,9,10,12)
    • InChIKey: QURMWQDJNQAONW-UHFFFAOYSA-N
    • SMILES: N1C(C2=NN=CS2)=C(C(OCC)=O)N=N1

1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-786473-1.0g
ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate
2138518-05-3 95%
1.0g
$1599.0 2024-05-22
Enamine
EN300-786473-5.0g
ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate
2138518-05-3 95%
5.0g
$4641.0 2024-05-22
Enamine
EN300-786473-10.0g
ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate
2138518-05-3 95%
10.0g
$6882.0 2024-05-22
Enamine
EN300-786473-0.1g
ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate
2138518-05-3 95%
0.1g
$1408.0 2024-05-22
Enamine
EN300-786473-0.25g
ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate
2138518-05-3 95%
0.25g
$1472.0 2024-05-22
Enamine
EN300-786473-0.5g
ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate
2138518-05-3 95%
0.5g
$1536.0 2024-05-22
Enamine
EN300-786473-2.5g
ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate
2138518-05-3 95%
2.5g
$3136.0 2024-05-22
Enamine
EN300-786473-0.05g
ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate
2138518-05-3 95%
0.05g
$1344.0 2024-05-22

1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester 関連文献

1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl esterに関する追加情報

Ethyl 5-(1,3,4-Thiadiazol-2-yl)-1H-1,2,3-Triazole-4-Carboxylate: A Comprehensive Overview

The compound Ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2138518-05-3) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique combination of a triazole ring system and a thiadiazole moiety, which are both heterocyclic structures known for their versatility in chemical synthesis and biological activity. The presence of the ethyl ester group further enhances its functional diversity, making it a valuable substrate for various chemical transformations and applications.

Recent studies have highlighted the potential of Ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate as a precursor in the synthesis of bioactive compounds. Its triazole ring system is particularly appealing due to its ability to participate in click chemistry reactions, such as the Huisgen cycloaddition reaction. This property has been exploited in the development of novel materials with tailored properties for applications in drug delivery systems and advanced materials science.

The thiadiazole moiety in this compound contributes significantly to its electronic properties and reactivity. Thiadiazoles are known for their sulfur-containing heterocycles, which can exhibit strong electron-withdrawing effects. This characteristic makes Ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate an attractive candidate for use in the synthesis of pesticides and herbicides. Recent research has demonstrated that derivatives of this compound exhibit potent activity against various agricultural pests and weeds without causing significant harm to non-target organisms.

In addition to its agricultural applications, Ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate has shown promise in the field of medicinal chemistry. Its ability to act as a scaffold for drug design has led to the development of several lead compounds with potential therapeutic applications. For instance, studies have revealed that certain derivatives of this compound possess anti-inflammatory and antioxidant properties. These findings suggest that further research into its pharmacological profile could yield novel treatments for chronic inflammatory diseases and oxidative stress-related disorders.

The synthesis of Ethyl 5-(1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazole-4-carboxylate involves a multi-step process that typically begins with the preparation of the thiadiazole precursor. This is followed by coupling reactions to introduce the triazole ring system and the ethyl ester group. Recent advancements in catalytic methodologies have enabled chemists to optimize these reactions for higher yields and improved selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the efficiency of key steps in the synthesis process.

From an environmental perspective, Ethyl 5-(1,3,-thiadiazol -thiadiazol -thiadiazol -thiadiazol -thiadiazol -thiadiazol -thiadiazol -thiadiazol -thiadiazol -thiadiazol -thiadizolylium)

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd